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Introduction
ISAM-140, with the chemical name isopropyl 4-(furan-2-yl)-2-methyl-1,4-dihydrobenzo[1]

[2]imidazo[1,2-a]pyrimidine-3-carboxylate, is a potent and highly selective antagonist of the

A2B adenosine receptor (A2BAR).[3] As a non-xanthine derivative, it represents a significant

advancement in the development of selective ligands for the A2B receptor, a G-protein coupled

receptor implicated in a variety of physiological and pathological processes, including

inflammation and cancer. This technical guide provides a comprehensive overview of the

discovery, synthesis, and biological characterization of ISAM-140, with a focus on its

mechanism of action and the experimental methodologies employed in its development.

Discovery and Core Data
ISAM-140 was identified through the exploration of a 3,4-dihydropyrimidin-2(1H)-one

chemotype, which led to the development of novel families of A2B adenosine receptor

antagonists.[3][4] The optimization of this scaffold resulted in the identification of ISAM-140 as

a lead compound with high affinity and exceptional selectivity for the human A2B receptor.[3]

Quantitative Data Summary
The following table summarizes the key quantitative data reported for ISAM-140.
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Parameter Value Receptor/Assay Source

Binding Affinity (Ki) 3.49 nM
Human A2B

Adenosine Receptor
[3]

Functional

Antagonism (KB)
27.00 nM

NECA-stimulated

cAMP accumulation in

HEK-293 cells

MedChemExpress

Selectivity High

Selective against A1,

A2A, and A3

adenosine receptors

[3]

Synthesis
While the precise, step-by-step synthesis protocol for ISAM-140 is detailed in the primary

literature, the general approach involves the construction of the benzo[1][2]imidazo[1,2-

a]pyrimidine core. This is typically achieved through multicomponent reactions. For instance,

the synthesis of related derivatives involves the reaction of a substituted 2-aminobenzimidazole

with a β-ketoester and an aldehyde.

The synthesis of derivatives of ISAM-140, such as ISAM-R56A, has been described to start

from ISAM-140. For example, the synthesis of ISAM-R56A involves the N-alkylation of ISAM-
140 with 2-fluorobenzyl bromide in the presence of potassium carbonate in DMF at 80°C. This

highlights the utility of ISAM-140 as a scaffold for further chemical exploration.

Biological Activity and Mechanism of Action
ISAM-140 functions as a competitive antagonist at the A2B adenosine receptor. The A2B

receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon

activation by its endogenous ligand, adenosine, the A2B receptor stimulates adenylyl cyclase,

leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn,

activates protein kinase A (PKA) and other cAMP effectors, such as Exchange protein activated

by cAMP (Epac), which mediate various downstream cellular responses. By binding to the A2B

receptor, ISAM-140 blocks the binding of adenosine and thereby inhibits this signaling

cascade.
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Caption: A2B adenosine receptor signaling pathway and the inhibitory action of ISAM-140.

Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific

findings. The following sections outline the general methodologies used for the characterization

of A2B receptor antagonists like ISAM-140.

Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Membrane Preparation: Membranes are prepared from cells (e.g., HEK-293) recombinantly

expressing the human A2B adenosine receptor.

Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, pH 7.4.
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Radioligand: A radiolabeled A2B receptor antagonist with high affinity and specificity (e.g.,

[³H]-PSB-603) is used.

Incubation: Receptor membranes, the radioligand, and varying concentrations of the test

compound (ISAM-140) are incubated in the assay buffer. Non-specific binding is determined

in the presence of a high concentration of a non-labeled standard antagonist.

Termination: The incubation is terminated by rapid filtration through glass fiber filters to

separate bound from free radioligand.

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound

radioligand.

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated using the

Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol)
This assay is used to determine the functional antagonism (KB) of a compound by measuring

its ability to inhibit agonist-induced cAMP production.

Cell Culture: HEK-293 cells stably expressing the human A2B adenosine receptor are

cultured in an appropriate medium.

Assay Medium: A suitable assay medium, often supplemented with a phosphodiesterase

inhibitor like rolipram to prevent cAMP degradation, is used.

Incubation: Cells are pre-incubated with varying concentrations of the test compound (ISAM-
140).

Stimulation: The cells are then stimulated with a known A2B receptor agonist (e.g., NECA) at

a concentration that elicits a submaximal response.

Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
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Detection: The concentration of cAMP is quantified using a competitive immunoassay, often

employing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked

Immunosorbent Assay) technology.

Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the

agonist-induced cAMP production (IC50) is determined. The functional antagonist constant

(KB) is then calculated from the IC50 value.

Experimental Workflow
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Caption: General experimental workflow for the synthesis and biological evaluation of ISAM-
140.
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Conclusion
ISAM-140 is a valuable pharmacological tool for studying the role of the A2B adenosine

receptor in health and disease. Its high potency and selectivity make it a promising lead

compound for the development of novel therapeutics. The methodologies outlined in this guide

provide a foundation for researchers to further investigate the properties and potential

applications of ISAM-140 and related A2B receptor antagonists. Future research may focus on

its in vivo efficacy in animal models of inflammatory diseases and cancer, as well as on its

pharmacokinetic and toxicological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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